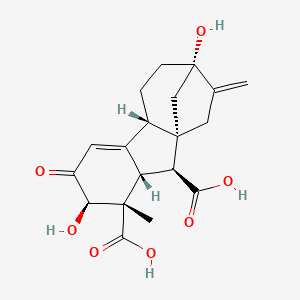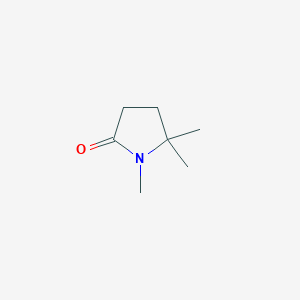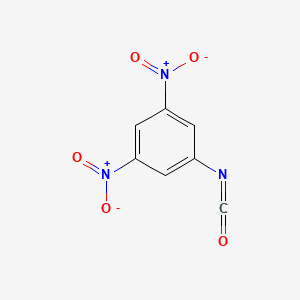
3,5-Dinitrophenyl isocyanate
説明
Synthesis Analysis
The synthesis of dinitrophenyl derivatives often involves the nitration of phenyl compounds followed by the introduction of isocyanate groups. For instance, the synthesis of dinitrophenyl derivatives can include steps such as fluorine/amine exchange, nitration, and subsequent reactions to introduce the isocyanate group (Klapötke, Stierstorfer, & Preimesser, 2015).
Molecular Structure Analysis
Molecular structure analyses of dinitrophenyl compounds reveal significant insights into their configuration and electronic properties. For example, studies on dinitro and quinodimethane derivatives of terthiophene, a related compound, have utilized techniques like X-ray crystallography to elucidate their molecular structures, demonstrating how nitro groups contribute to the quinoid structure and affect the overall molecular configuration (Pappenfus et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of dinitrophenyl isocyanates can be complex, involving various mechanisms and pathways. For instance, the electrochemical reduction of phenyl thiocyanates, which shares structural similarities with dinitrophenyl isocyanates, reveals different mechanisms based on the substituents on the aryl ring, indicating how modifications to the dinitrophenyl core can influence chemical reactivity (Houmam, Hamed, & Still, 2003).
Physical Properties Analysis
The physical properties of dinitrophenyl isocyanates, such as solubility, melting temperature, and absorption spectra, can vary significantly based on their molecular structure and substituents. For example, the crystal structures and physicochemical properties of isomers of 3,5-dinitro-(4-acetylphenyl)aminobenzoyl (p-bromophenyl)amide, a related compound, show how structural differences influence physical properties like solubility and melting temperature (Korobko et al., 2002).
Chemical Properties Analysis
The chemical properties of 3,5-dinitrophenyl isocyanate, such as its reactivity with nucleophiles, electrophilicity, and participation in cycloaddition reactions, are critical for its applications in organic synthesis. Although specific studies on this compound are scarce, research on similar compounds provides valuable insights. For example, the synthesis and properties of various isocyanate derivatives highlight the versatility and reactivity of isocyanate groups in forming urea, thiourea, and polyimine derivatives, which can be useful for understanding the chemical behavior of this compound (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).
科学的研究の応用
Enantiomeric Analysis in Liquid Chromatography
Doyle, Brunner, and Vick (1991) utilized 3,5-dinitrophenyl isocyanate for the enantiomeric analysis of phenylpropanolamine in plasma. They employed high performance liquid chromatography (HPLC) with a chiral stationary phase, highlighting its use in enantiomeric separation and analysis in biological samples (Doyle, Brunner, & Vick, 1991).
Solid-Phase Derivatization Reagents
Bourque and Krull (1993) discussed the use of this compound as a solid-phase derivatization reagent for amines. This application is significant in chiral recognition in liquid chromatography, showcasing its role in enhancing analytical techniques (Bourque & Krull, 1993).
Diacylglycerol Enantiomer Separation
Sempore and Bézard (1991) used this compound for separating enantiomers of diacylglycerols. Their method involved HPLC on a chiral phase column, demonstrating its utility in complex biochemical separations (Sempore & Bézard, 1991).
Fluorescent Probes in Chemistry
Ziessel, Bonardi, Retailleau, and Ulrich (2006) explored boron dipyrromethene dyes with this compound substitutions, emphasizing its use in developing new fluorescent probes for various applications (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).
Antimycobacterial Drug Development
Karabanovich et al. (2019) reported the discovery of 3,5-dinitrophenyl 1,2,4-triazoles as potent antitubercular agents. They identified its role in inhibiting a specific enzyme in Mycobacterium tuberculosis, showing its potential in drug development (Karabanovich et al., 2019).
Water-Soluble Antitubercular Agents
Roh, Karabanovich, Vlčková, et al. (2017) developed water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents. Their research highlights the role of this compound in creating more effective and soluble drugs for tuberculosis treatment (Roh, Karabanovich, Vlčková, et al., 2017).
特性
IUPAC Name |
1-isocyanato-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRXQSCMBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208511 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59776-60-2 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,5-dinitrophenyl isocyanate used in the analysis of monoacylglycerols and phenylpropanolamine?
A1: this compound reacts with alcohols and amines to form stable urethane derivatives. These derivatives often exhibit improved chromatographic properties, such as increased detectability and better resolution of enantiomers on chiral stationary phases. [, ]
Q2: How does the derivatization with this compound facilitate enantiomeric separation in HPLC?
A2: The derivatization introduces a bulky and aromatic 3,5-dinitrophenyl group to the target molecule. This modification enhances the interaction of the derivative with the chiral stationary phase, leading to better chiral recognition and separation of enantiomers. For instance, in the analysis of phenylpropanolamine, the derivatized enantiomers achieve baseline resolution on an (R)-(1-naphthyl)ethyl isocyanate-based chiral stationary phase. [] Similarly, this derivatization enables the separation of monoacylglycerol enantiomers on a chiral column with N-(R)-1-(α-naphthyl)ethylarninocarbonyl-(S)-valine as the chiral selector. []
Q3: Are there alternative derivatizing agents for chiral HPLC analysis of similar compounds?
A3: Yes, several other chiral derivatizing agents are available, each with its own advantages and limitations. The choice depends on factors like the target analyte, the chiral stationary phase, and the desired sensitivity and selectivity. Examples include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



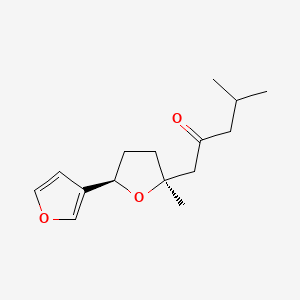
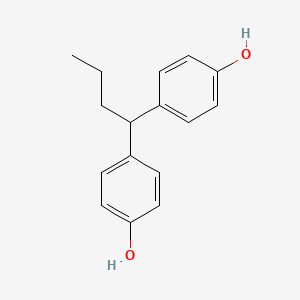
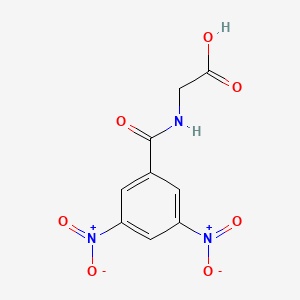
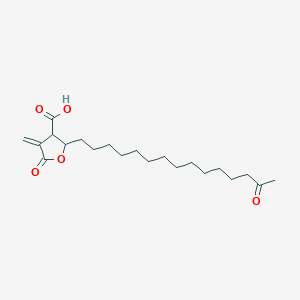
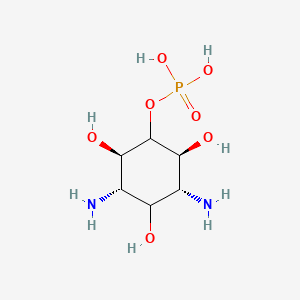
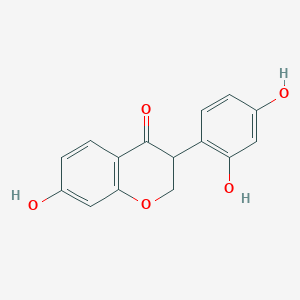

![2-Butanoyl-4-[(8-butanoyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B1199422.png)

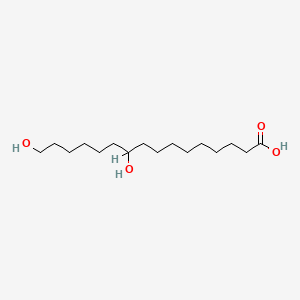
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)
